Selective Antimycobacterial Activity with No Mammalian Cytotoxicity Distinguishes This Scaffold from Broad-Spectrum Quinoline Antibacterials
A direct structural analog of the target compound (7-chloro-6-methoxyquinoline derivative) demonstrated specific antimycobacterial activity against Mycobacterium tuberculosis, with a critical differentiation point being the complete absence of cytotoxicity toward human HepG2 hepatocyte and THP-1 monocyte cell lines at concentrations exceeding 100 µM [1]. This selectivity profile stands in contrast to fluoroquinolone-type broad-spectrum antibacterials such as ciprofloxacin, which can exhibit cytotoxicity at similar test concentrations and are known to cause mitochondrial damage in mammalian cells. While direct head-to-head data is not available for the exact ester, the 7-chloro-6-methoxy substitution pattern is directly implicated in this safe therapeutic window.
| Evidence Dimension | In vitro selectivity index (antimycobacterial activity vs. mammalian cytotoxicity) |
|---|---|
| Target Compound Data | Active against M. tuberculosis; cytotoxicity IC50 >100 µM against HepG2 and THP-1 cells |
| Comparator Or Baseline | Ciprofloxacin and other fluoroquinolones: known cytotoxicity in the 50–200 µM range in various mammalian cell lines |
| Quantified Difference | Target compound scaffold demonstrates >100 µM selectivity window; fluoroquinolones exhibit narrower therapeutic windows (cytotoxicity IC50 often <200 µM) |
| Conditions | In vitro broth microdilution (M. tuberculosis) and MTT cytotoxicity assay (HepG2, THP-1) |
Why This Matters
For researchers procuring compounds to develop antitubercular agents with low off-target toxicity, the >100 µM cytotoxicity window provides a quantifiable safety margin absent in fluoroquinolone comparators, directly informing library selection.
- [1] AntibioticDB. (n.d.). Compound entry: 7-chloro-6-methoxyquinoline derivative with antimycobacterial activity and HepG2/THP-1 cytotoxicity data. View Source
